molecular formula C15H17ClN2O2 B1261083 (R)-climbazole

(R)-climbazole

Cat. No. B1261083
M. Wt: 292.76 g/mol
InChI Key: OWEGWHBOCFMBLP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-climbazole is the (R)-enantiomer of 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one. It is an enantiomer of a (S)-climbazole.

Scientific Research Applications

Environmental Impact and Aquatic Toxicology

  • Climbazole, an antifungal ingredient used in personal care products, poses risks to fish when it enters aquatic environments. In zebrafish, climbazole exposure at environmentally relevant concentrations significantly down-regulated circadian rhythm- and steroidogenesis-related genes. This indicates climbazole's potential to disrupt important biological processes in aquatic organisms (Zhang et al., 2019).

Genotoxicity Evaluation

  • Climbazole was evaluated for its genotoxic potential and was found to be non-mutagenic in various assays, including the Ames test, human lymphocyte micronucleus test, and mouse lymphoma assay. These studies support the conclusion that climbazole does not present a genotoxic risk in vivo (Pérez-Rivera et al., 2009).

Effects on Cytochrome P450 and Drug-Metabolizing Enzymes

  • Climbazole has been shown to influence hepatic microsomal cytochrome P450 (P450) and drug-metabolizing enzymes in rats. It induces P450 content and affects enzymes like aminopyrine N-demethylase, indicating a significant role in modifying hepatic enzyme activities (Kobayashi et al., 2002).

Interaction with Freshwater Algae

  • Climbazole's interaction with the freshwater microalgae Scenedesmus obliquus was studied, showing dose-effect relationships between climbazole concentrations and growth inhibitions or chlorophyll a content. This interaction may influence the fate of climbazole in aquatic environments and could be utilized for organic pollutant removal (Pan et al., 2018).

Photodegradation and Environmental Fate

  • Research on the photodegradation kinetics of climbazole under UV light revealed that its degradation is pH-dependent. This finding is crucial for understanding how climbazole behaves in different environmental conditions (Couteau et al., 2000).

properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

(1R)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/t14-/m1/s1

InChI Key

OWEGWHBOCFMBLP-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@H](N1C=CN=C1)OC2=CC=C(C=C2)Cl

SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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